Methyl 2-(dodecyldisulfanyl)benzoate

Description

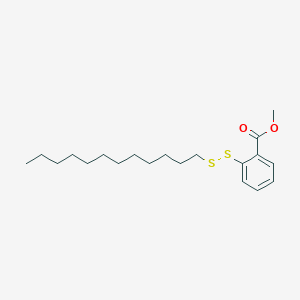

Methyl 2-(dodecyldisulfanyl)benzoate is a benzoic acid derivative characterized by a methyl ester group at the carboxylic acid position and a dodecyldisulfanyl (-S-S-C₁₂H₂₅) substituent at the ortho (C2) position of the benzene ring. The disulfide moiety and long alkyl chain confer unique physicochemical properties, including redox sensitivity and high hydrophobicity.

Properties

CAS No. |

101309-92-6 |

|---|---|

Molecular Formula |

C20H32O2S2 |

Molecular Weight |

368.6 g/mol |

IUPAC Name |

methyl 2-(dodecyldisulfanyl)benzoate |

InChI |

InChI=1S/C20H32O2S2/c1-3-4-5-6-7-8-9-10-11-14-17-23-24-19-16-13-12-15-18(19)20(21)22-2/h12-13,15-16H,3-11,14,17H2,1-2H3 |

InChI Key |

VYVSBNXUMGMHJE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCSSC1=CC=CC=C1C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(dodecyldithio)-, methyl ester typically involves the esterification of benzoic acid derivatives with methanol in the presence of a catalyst. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired ester.

Industrial Production Methods

In an industrial setting, the production of benzoic acid, 2-(dodecyldithio)-, methyl ester may involve large-scale esterification processes. These processes often use continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(dodecyldithio)-, methyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The dodecyldithio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like thiols or amines can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

Benzoic acid, 2-(dodecyldithio)-, methyl ester has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

Biology: This compound can be used in studies involving the modification of biomolecules with sulfur-containing groups.

Mechanism of Action

The mechanism by which benzoic acid, 2-(dodecyldithio)-, methyl ester exerts its effects involves the interaction of its functional groups with molecular targets. The dodecyldithio group can undergo redox reactions, leading to the formation of reactive sulfur species that can modify proteins and other biomolecules. These modifications can affect various cellular pathways and processes, including signal transduction and enzyme activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs with Sulfur-Containing Substituents

Sulfonylurea-Based Pesticides ()

Compounds like bensulfuron-methyl ester and metsulfuron methyl ester feature a sulfonamide group (-SO₂-NH-) at the C2 position of the benzoate ring. Unlike the disulfide in the target compound, sulfonamides are stable under physiological conditions and act as herbicides by inhibiting acetolactate synthase .

Key Differences :

- Reactivity : Disulfides (S-S) are redox-active, enabling cleavage under reducing conditions, whereas sulfonamides (S-N) are inert to redox changes.

Piperazine-Quinoline Benzoates ()

Compounds such as C1–C7 in incorporate piperazine and quinoline moieties linked to the benzoate ester. These derivatives are designed for pharmaceutical applications, with the quinoline group enhancing bioavailability. However, they lack sulfur-based functional groups, limiting direct comparability .

Functional Analogs: Alkyl Benzoates ()

Simple alkyl benzoates like methyl benzoate and C12-15 alkyl benzoates are widely used in cosmetics due to their emollient properties. These compounds lack sulfur substituents and exhibit higher solubility in polar solvents compared to Methyl 2-(dodecyldisulfanyl)benzoate, which is rendered lipophilic by the dodecyl chain .

Key Contrasts :

- Solubility : Methyl benzoate (logP ~1.3) is water-miscible, whereas the dodecyl disulfide group in the target compound increases logP significantly (>6), favoring lipid membranes.

- Toxicity: Alkyl benzoates in cosmetics show low acute toxicity, but the disulfide group may introduce novel metabolic pathways (e.g., glutathione-mediated reduction).

Data Table: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.